tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride
Description
tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride is a chiral amine derivative protected by a tert-butoxycarbonyl (Boc) group and formulated as a hydrochloride salt. Its structure features a seven-carbon heptane backbone with an amino group at the terminal position and a stereogenic center at the second carbon (R-configuration). The Boc group enhances solubility and stability during synthetic processes, while the hydrochloride salt improves crystallinity and handling . This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for introducing chiral amine motifs into drug candidates.
Properties
Molecular Formula |
C12H27ClN2O2 |
|---|---|
Molecular Weight |
266.81 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H26N2O2.ClH/c1-10(8-6-5-7-9-13)14-11(15)16-12(2,3)4;/h10H,5-9,13H2,1-4H3,(H,14,15);1H/t10-;/m1./s1 |
InChI Key |
QPESTCASUMVTIA-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@H](CCCCCN)NC(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC(CCCCCN)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride typically involves the protection of an amine group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine. The reaction proceeds through a typical nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation yielding a strong base tert-butoxide .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used for deprotection of the Boc group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride is used as a protecting group for amines in peptide synthesis. It allows for selective reactions on other functional groups without affecting the amine .
Biology: In biological research, this compound is used in the synthesis of peptide-based drugs and other biologically active molecules. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex biomolecules .
Medicine: In medicine, the compound is used in the development of peptide-based therapeutics. It helps in the synthesis of peptides that can act as drugs or drug delivery agents .
Industry: In the industrial sector, this compound is used in the large-scale synthesis of peptides and other organic compounds. Its use in industrial processes ensures high yield and purity of the final products .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride involves the protection of the amine group through the formation of a carbamate. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine. The resonance stabilization puts a partial positive charge on the oxygen bonded to the tert-butyl group, facilitating its cleavage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride with analogous compounds in terms of structural features, synthetic routes, and applications.
Stereoisomeric Analogues
- tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride Structural Difference: The S-configuration at the second carbon distinguishes it from the target compound. Impact: Stereochemistry critically influences interactions with biological targets (e.g., enzymes or receptors). The R-isomer may exhibit distinct binding affinities in drug discovery contexts . Molecular Weight: 240.35 g/mol (vs. ~265–270 g/mol estimated for the R-isomer due to the extended heptane chain) .
Cyclic Amine Derivatives
- tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4)
- tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate (CAS: 1298101-47-9) Structural Features: Cyclohexane ring with axial and equatorial substituents. Advantage: Improved solubility in nonpolar solvents due to the hydrophobic cyclohexane core, unlike the hydrophilic heptane chain in the target compound .
Fluorinated Analogues
- tert-butyl N-{[(2S)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate (CAS: 1363384-66-0) Structural Features: Difluorinated pyrrolidine ring. Role: Fluorine atoms enhance bioavailability and membrane permeability, making this derivative more suitable for central nervous system (CNS) drug candidates compared to the non-fluorinated target compound .
Aromatic Amine Derivatives
- tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride (CAS: 1803587-79-2) Structural Features: Phenylethyl group introduces aromaticity. Application: The aromatic moiety enables π-π stacking interactions in receptor-binding domains, a property absent in the aliphatic target compound .
Data Table: Key Parameters of Compared Compounds
Research Implications
- Drug Discovery : The heptane chain in the target compound provides flexibility for optimizing pharmacokinetic properties, whereas rigidified or fluorinated analogues offer metabolic stability .
- Chiral Resolution : The R/S isomer pair (target compound vs. ) serves as a model for studying enantioselective synthesis and purification techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
